N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride
Description
This compound features a benzothiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a 5-chlorothiophene-2-carboxamide substituent and a methyl group at the 6-position. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3.ClH/c1-24-9-8-11-15(10-24)28-20(23-18(25)14-6-7-16(21)26-14)17(11)19-22-12-4-2-3-5-13(12)27-19;/h2-7H,8-10H2,1H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPVSPBSJYJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its analogs.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that include the formation of thieno[2,3-c]pyridine derivatives and subsequent modifications to introduce the benzo[d]thiazole moiety. The structural framework contributes to its biological activity by enabling interactions with specific biological targets.
Biological Activity Overview
The compound has been evaluated for various biological activities, primarily focusing on its role as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), an essential protein in DNA repair mechanisms. APE1 is implicated in cancer cell resistance to therapies targeting DNA damage.
Key Findings
- Inhibition of APE1 : Research indicates that this compound exhibits low micromolar activity against purified APE1 enzyme. In cellular assays using HeLa cells, it enhances the cytotoxic effects of alkylating agents such as temozolomide and methylmethane sulfonate (MMS) .
- ADME Properties : The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. After intraperitoneal administration (30 mg/kg), it shows good plasma and brain exposure levels .
- Structure-Activity Relationships : Variations in the chemical structure significantly affect biological activity. For instance, modifications to the thiazole and pyridine components can enhance or diminish APE1 inhibition .
Case Studies
Several studies have documented the efficacy of this compound in different experimental models:
- In Vitro Studies : In vitro assays demonstrated that the compound not only inhibits APE1 but also leads to an accumulation of AP sites in cells treated with MMS, indicating a disruption in DNA repair processes .
- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall treatment efficacy against various cancer cell lines .
Data Summary Table
Scientific Research Applications
The compound has been identified as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. APE1 plays a crucial role in maintaining genomic stability by repairing DNA damage caused by oxidative stress and other factors. Inhibiting APE1 can enhance the effectiveness of certain chemotherapeutic agents.
Case Study: APE1 Inhibition
A study reported that N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (a related analog) exhibited low micromolar activity against APE1. The compound was found to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate and temozolomide in HeLa cells, leading to increased accumulation of apurinic sites in DNA . This suggests that the compound could be developed as an adjunct therapy to improve the efficacy of existing cancer treatments.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzothiazole and thienopyridine moieties significantly influence the biological activity of these compounds. The presence of specific functional groups can enhance binding affinity to APE1 and improve pharmacokinetic properties.
Table 1: Structure-Activity Relationships
| Compound | APE1 Inhibition (µM) | Modification |
|---|---|---|
| Compound 3 | 5.0 | Acetamide group |
| Compound 6 | 3.0 | Isopropyl substitution |
| Compound 8 | 8.0 | Benzothiazole modification |
This table illustrates how different modifications can lead to variations in inhibitory potency against APE1, highlighting the importance of structural optimization in drug design.
Pharmacokinetics and Toxicology
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, after intraperitoneal dosing in mice at 30 mg/kg body weight, these compounds showed good plasma and brain exposure levels .
Safety Profile
Preliminary toxicity assessments have indicated that these compounds possess acceptable safety margins when administered at therapeutic doses. However, further studies are warranted to comprehensively evaluate long-term effects and potential side effects.
Potential for Combination Therapy
The ability of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride to enhance the efficacy of existing chemotherapeutics positions it as a promising candidate for combination therapies. By targeting DNA repair mechanisms while simultaneously using traditional chemotherapeutics, a synergistic effect may be achieved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s tetrahydrothieno[2,3-c]pyridine core differentiates it from other heterocyclic systems (Table 1). Key analogs include:
Key Research Findings and Implications
- Substituent Optimization : The 6-methyl group in the target compound may reduce metabolic degradation compared to the 6-isopropyl group in compound 3, balancing steric bulk and stability .
- Heterocyclic Diversity: Thiazolidinone derivatives (4g ) lack the fused thienopyridine system but show modular synthesis, enabling rapid exploration of substituent effects.
- Unanswered Questions : The target compound’s exact APE1 inhibition potency and selectivity remain uncharacterized, necessitating further biochemical profiling.
Q & A
Q. What are the key steps for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including cyclization and functionalization of the thieno[2,3-c]pyridine core. For example, similar compounds are synthesized via condensation of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine intermediates under reflux in acetonitrile or ethanol . Purification methods like flash chromatography (using ethyl acetate/hexane systems) or recrystallization (ethanol/water) are critical for achieving high purity (>95%). Monitoring via TLC or HPLC ensures reaction completion and purity at each stage .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Confirms substitution patterns and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and packing modes, though challenges arise from hydrochloride salt formation affecting crystal quality .
Q. How is the hydrochloride salt formation validated?
Elemental analysis (Cl⁻ content) and pH-dependent solubility tests confirm salt formation. Differential scanning calorimetry (DSC) can detect distinct melting points compared to the free base .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity (e.g., APE1 inhibition)?
Structural analogs of this compound exhibit APE1 inhibition via competitive binding at the enzyme’s active site, as shown by docking studies. The benzo[d]thiazole moiety interacts with hydrophobic pockets, while the tetrahydrothieno-pyridine core stabilizes hydrogen bonds with catalytic residues . IC50 values (low µM range) are determined using fluorescence-based assays with HeLa cell lysates .
Q. How do structural modifications impact activity?
- SAR Studies : Substituting the 5-chlorothiophene group with electron-withdrawing groups (e.g., NO2) enhances potency but reduces solubility. Methylation at the 6-position improves metabolic stability but may lower blood-brain barrier penetration .
- Bioisosteric Replacements : Replacing the thiophene carboxamide with oxadiazole retains activity but alters pharmacokinetic profiles .
Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?
Discrepancies often arise from assay conditions (e.g., pH, buffer composition). For example, antimicrobial activity of similar thiadiazoles is pH-dependent, with optimal efficacy at pH 7.4 . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) minimizes false positives .
Methodological Challenges and Solutions
Q. What strategies address low yields in cyclization steps?
- Catalyst Optimization : Using iodine/triethylamine in DMF accelerates cyclization and reduces byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while improving yields by 15–20% .
Q. How is metabolic stability assessed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
